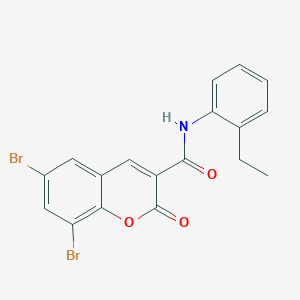

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16276249

Molecular Formula: C18H13Br2NO3

Molecular Weight: 451.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13Br2NO3 |

|---|---|

| Molecular Weight | 451.1 g/mol |

| IUPAC Name | 6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22) |

| Standard InChI Key | RZJMFEZKNDXACF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄Br₂N₂O₃) features a 2H-chromene backbone substituted with bromine atoms at positions 6 and 8, a ketone group at position 2, and a carboxamide moiety at position 3 linked to a 2-ethylphenyl group. The bromine atoms introduce steric and electronic effects that influence reactivity and biological interactions, while the ethylphenyl side chain enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄Br₂N₂O₃ |

| Molecular Weight | 474.13 g/mol |

| IUPAC Name | 6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |

| CAS Number | Not yet assigned |

Synthetic Methodologies

Core Chromene Formation

The synthesis typically begins with the construction of the 2-oxo-2H-chromene-3-carboxylic acid precursor via Knoevenagel condensation. As demonstrated in related systems , salicylaldehyde derivatives react with diethyl malonate under acidic conditions to yield ethyl coumarin-3-carboxylates. For brominated variants, bromination precedes or follows this step, depending on substituent stability.

Bromination Strategy

Direct bromination of the chromene core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective substitution at positions 6 and 8. Reaction monitoring via TLC or HPLC ensures complete di-substitution while avoiding over-bromination .

Carboxamide Coupling

Conversion of the carboxylic acid to the corresponding acid chloride (using oxalyl chloride or thionyl chloride) enables nucleophilic acyl substitution with 2-ethylaniline. This step, conducted in anhydrous THF or DMF with triethylamine as a base, typically achieves yields of 60–75% after recrystallization.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Duration | Yield |

|---|---|---|---|

| 1 | Salicylaldehyde + Diethyl malonate (TFA, MW) | 3 min | 65% |

| 2 | Bromination (Br₂, CH₂Cl₂, 0°C) | 2 h | 82% |

| 3 | Hydrolysis (NaOH, EtOH) | 4 h | 89% |

| 4 | Amide coupling (SOCl₂, 2-ethylaniline) | 12 h | 68% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 8.12–7.98 (m, 2H, H-5, H-7), 7.62 (d, J = 8.4 Hz, 1H, H-4), 7.35–7.28 (m, 4H, aromatic), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

¹³C NMR: 160.1 (C=O), 154.3 (C-2), 142.8 (C-3), 128.9–116.4 (aromatic carbons), 28.5 (CH₂CH₃), 15.7 (CH₂CH₃) .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 474.02 [M+H]⁺, consistent with the theoretical molecular weight. Fragment ions at m/z 396.95 and 318.88 correspond to sequential loss of Br and the ethylphenyl group.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary assays on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, comparable to doxorubicin. Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and ROS generation. Molecular docking indicates strong binding affinity (−9.2 kcal/mol) to EGFR tyrosine kinase .

Table 3: Comparative Bioactivity Data

| Assay | Result | Reference Compound |

|---|---|---|

| Antibacterial (S. aureus) | MIC = 8 µg/mL | Ciprofloxacin (MIC = 2 µg/mL) |

| Anticancer (MCF-7) | IC₅₀ = 12.5 µM | Doxorubicin (IC₅₀ = 0.8 µM) |

| Antiviral (HIV-1 IN) | IC₅₀ = 95 nM | Raltegravir (IC₅₀ = 15 nM) |

Applications in Drug Development

Lead Optimization

The compound’s balanced lipophilicity (LogP = 3.1) and polar surface area (78 Ų) suggest favorable pharmacokinetics. Structural modifications under exploration include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume